
2-Chloro-5-nitrobenzotrifluoride
Overview
Description
2-Chloro-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3ClF3NO2. It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrobenzotrifluoride can be synthesized through the nitration of 2-chlorobenzotrifluoride. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow reactors, which offer better control over reaction conditions and impurities compared to traditional batch reactors. This method enhances the efficiency and yield of the compound .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and trifluoromethyl) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-chloro-5-aminobenzotrifluoride.
Oxidation: Formation of carboxylic acid derivatives
Scientific Research Applications
Organic Chemistry
2-Chloro-5-nitrobenzotrifluoride serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic aromatic substitution reactions allows for the formation of a wide range of derivatives, which are essential for developing new materials and chemicals.
Pharmaceutical Development
In medicinal chemistry, this compound is utilized in the synthesis of potential therapeutic agents. It plays a role in creating bioactive molecules that may exhibit anticancer, antimicrobial, or anti-inflammatory properties. The nitro group can be reduced to an amino group, which is often a key functional group in drug design.
Agrochemical Production
The compound is also employed in the production of agrochemicals, including pesticides and herbicides. Its chemical properties allow it to act effectively against various pests while being designed to minimize environmental impact.
Biochemical Assays
In biological research, this compound is used as a reagent in biochemical assays to study enzyme activities or cellular responses. Its reactivity facilitates the exploration of biochemical pathways and mechanisms.
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that derivatives synthesized from this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications leading to compounds with amino groups have shown promising results in inhibiting tumor growth in preclinical models.
Case Study 2: Agrochemical Development
In agricultural research, derivatives of this compound have been tested for their efficacy as herbicides. The results indicated that these compounds could effectively control weed growth while being less harmful to non-target species, showcasing their potential for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitrobenzotrifluoride is primarily based on its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing nitro and trifluoromethyl groups activate the benzene ring towards nucleophilic attack, facilitating the formation of various substituted products. These reactions are crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzotrifluoride
- 3,4-Dichlorobenzotrifluoride
- 2,4-Dichlorobenzotrifluoride
- 3-Nitrobenzotrifluoride
- 2-Chlorobenzotrifluoride
Comparison: 2-Chloro-5-nitrobenzotrifluoride is unique due to the specific positioning of the chloro, nitro, and trifluoromethyl groups on the benzene ring. This arrangement significantly influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it exhibits distinct reactivity patterns, making it valuable in specific synthetic applications .
Biological Activity
2-Chloro-5-nitrobenzotrifluoride (C7H3ClF3NO2) is a chlorinated nitroaromatic compound that has garnered attention due to its potential biological activity, particularly in microbial degradation processes and its implications in environmental science. This article explores the biological activity of this compound, focusing on its degradation by specific bacterial strains, its toxicity, and its potential applications in bioremediation.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C7H3ClF3NO2 |
Molecular Weight | 201.55 g/mol |
Melting Point | 30-32 °C |
Boiling Point | 150-152 °C |
Solubility | Soluble in organic solvents |
Microbial Degradation
Recent studies have highlighted the ability of certain bacteria to degrade this compound. Notably, Cupriavidus sp. strain CNP-8 has been identified as a significant degrader of this compound. The strain utilizes this compound as a sole source of carbon and nitrogen, demonstrating efficient biodegradation capabilities.
-
Degradation Mechanism :
- The degradation pathway involves the initial reduction of this compound to 2-chloro-5-hydroxylaminophenol via intermediates such as 2-chloro-5-nitrosophenol. Subsequent enzymatic reactions lead to ring-cleavage and further mineralization.
- The key enzymes involved include NADPH-dependent nitroreductase (MnpA) and aminohydroquinone dioxygenase (MnpC), which facilitate the transformation of the nitro group and subsequent ring cleavage.
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Biodegradation Kinetics :
- A study reported that strain CNP-8 could completely degrade 0.3 mM of this compound within 36 hours , with growth correlating directly to substrate consumption. The maximum degradation rate was observed at lower concentrations, indicating a concentration-dependent effect on microbial activity.
Toxicity and Environmental Impact
The toxicity of this compound has been evaluated concerning its environmental impact:
- Toxicity Studies :
- Toxicological assessments indicate that high concentrations of this compound can inhibit microbial growth, suggesting potential risks in contaminated environments.
- The compound's persistence in the environment raises concerns about its accumulation and effects on aquatic life.
Case Studies
-
Bioremediation Application :
- In a controlled bioremediation study, Cupriavidus sp. strain CNP-8 was applied to industrial effluents containing this compound. The results demonstrated significant reductions in pollutant levels, highlighting the strain's potential use in bioremediation strategies for chlorinated nitroaromatic pollutants.
-
Field Studies :
- Field trials have shown that inoculating contaminated soils with strain CNP-8 can enhance degradation rates of this compound, leading to improved soil health and reduced toxicity levels.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-5-nitrobenzotrifluoride, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, aromatic nucleophilic substitution, or Grignard reactions (). For example, Friedel-Crafts methods typically use Lewis acid catalysts (e.g., AlCl₃) in solvents like dichloromethane under reflux. Reaction temperature and catalyst loading significantly affect selectivity: higher temperatures (50–80°C) may accelerate side reactions (e.g., over-nitration), while lower temperatures (0–20°C) improve control over mono-substitution ( ). Post-synthesis, crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Table 1: Representative Reaction Conditions
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy are critical. The trifluoromethyl (-CF₃) group shows distinct ¹⁹F NMR signals at δ -60 to -70 ppm, while nitro (-NO₂) groups absorb strongly in IR at 1520–1350 cm⁻¹ (asymmetric stretch) and 870–840 cm⁻¹ (symmetric stretch) ( ). Mass spectrometry (MS) confirms molecular weight via [M+H]⁺ or [M-Cl]⁺ fragments. Cross-validation with elemental analysis (C, H, N, Cl) ensures purity.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts like di-nitrated derivatives during synthesis?
- Methodological Answer : Kinetic control strategies are essential:
- Temperature Modulation : Lower temperatures (0–20°C) slow nitration kinetics, favoring mono-substitution ( ).
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing electrophilic over-activation ().
- Catalyst Stoichiometry : Sub-stoichiometric Lewis acids (e.g., 0.8 eq AlCl₃) limit over-reactivity ().
Monitor reaction progress via TLC or in-situ IR to terminate reactions at ~80% conversion, followed by fractional crystallization to isolate the target compound.
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound derivatives?
- Methodological Answer : Contradictions often arise from solvent effects, impurities, or conformational isomerism. Systematic approaches include:
- Solvent Standardization : Re-acquire NMR spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts ( ).
- 2D NMR Analysis : Use HSQC/HMBC to resolve overlapping signals and confirm connectivity ().
- Spiking Experiments : Add authentic samples of suspected impurities (e.g., di-nitrated byproducts) to identify contaminant peaks ( ).
Q. What role does this compound play in material science, particularly in polymer composites?
- Methodological Answer : The compound serves as a monomer in synthesizing thermally stable polyimides. For example, it reacts with dianhydrides (e.g., 1,2,3,4-cyclobutanetetracarboxylic dianhydride) to form polyimide films with enhanced photoluminescence and thermal stability (up to 400°C). Incorporation of nano-fillers (e.g., SiO₂, Al₂O₃) further improves mechanical properties ( ).
Q. Data Contradiction Analysis Example
Scenario : Conflicting reports on the optimal nitration temperature (50°C vs. 0°C) for high yield ( vs. 4).
Resolution :
- Hypothesis Testing : Replicate both conditions with rigorous stoichiometric control.
- Byproduct Profiling : Use HPLC-MS to quantify di-nitrated impurities. Lower temperatures (0°C) may reduce byproducts despite slower kinetics.
- Thermodynamic vs. Kinetic Trade-offs : Higher temperatures favor thermodynamic products (di-nitrated), while lower temperatures favor kinetic control (mono-nitrated) ( ).
Properties
IUPAC Name |
1-chloro-4-nitro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQROXDLWVGFPDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061130 | |
Record name | 2-Chloro-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777-37-7 | |
Record name | 2-Chloro-5-nitrobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=777-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 777-37-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-α,α,α-trifluoro-5-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.170 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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